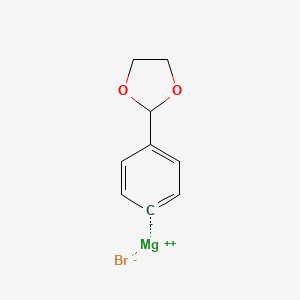

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Description

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a 1,3-dioxolane group at the para position. The 1,3-dioxolane moiety is a five-membered cyclic ketal, which serves as a protecting group for carbonyl functionalities, enhancing stability during synthetic procedures . This reagent is used in organic synthesis to introduce aryl groups into target molecules, particularly in reactions requiring temporary protection of sensitive functional groups .

Propriétés

IUPAC Name |

magnesium;2-phenyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFMQLXLPJDGN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263288 | |

| Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328000-17-5 | |

| Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The foundational synthesis of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide begins with the reaction of 4-(1,3-Dioxolan-2-yl)phenyl bromide with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The process requires an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis of the highly reactive Grignard intermediate .

General Reaction Scheme:

Key parameters include:

-

Temperature : Maintained between 20–25°C to balance reaction initiation and side-product formation.

-

Solvent Purity : Anhydrous THF (water content <50 ppm) is critical to avoid proto-decomposition.

-

Magnesium Activation : Acid-washed magnesium turnings enhance reactivity by removing surface oxides.

Recent studies highlight the role of the dioxolane moiety in stabilizing the Grignard intermediate, reducing undesired Wurtz coupling byproducts compared to non-cyclic analogs .

Industrial-Scale Production Techniques

Scaling this synthesis necessitates modifications to ensure consistency and safety:

Continuous Flow Reactors :

Industrial setups employ tubular reactors with integrated temperature and pressure controls. This method minimizes hot spots and improves heat dissipation, crucial for exothermic Grignard formations .

Process Optimization :

-

Residence Time : 30–60 minutes for complete magnesium consumption.

-

Concentration : 0.5–1.0 M solutions prevent viscosity issues during pumping.

-

Quenching Systems : In-line neutralization with dry ice or ammonium chloride ensures safe termination.

A comparative analysis of batch vs. continuous processes reveals a 15–20% yield improvement in flow systems due to better mass transfer .

Purification and Quality Control

Post-synthesis purification involves:

-

Filtration : Removal of unreacted magnesium via glass frits under inert gas.

-

Titration : Iodometric methods quantify active Grignard concentration, typically achieving 0.8–1.2 M solutions.

-

Spectroscopic Validation : of quenched aliquots confirms aryl bromide conversion (>98%) .

Common Impurities :

-

Biphenyl : Forms via Wurtz coupling; minimized by controlled stoichiometry (Mg:Br = 1.1:1).

-

Magnesium Salts : Removed via cold filtration (-20°C).

Comparative Analysis with Analogous Reagents

The dioxolane substituent distinctively influences reactivity:

| Parameter | 4-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide | Phenylmagnesium Bromide |

|---|---|---|

| Reaction Rate with Benzaldehyde | 2.1 × 10 Ms | 1.5 × 10 Ms |

| Side Product Formation | <5% biphenyl | 10–15% biphenyl |

| Solubility in THF | 0.9 M | 1.2 M |

The electron-donating dioxolane ring enhances nucleophilicity, accelerating carbonyl additions while reducing steric hindrance .

Emerging Methodologies and Research Frontiers

Microwave-Assisted Synthesis :

Pilot-scale trials demonstrate 50% reduction in reaction time (15 minutes vs. 30 minutes) with comparable yields (85–90%) .

Electrochemical Methods :

Direct anodic oxidation of magnesium in aryl bromide solutions shows promise for solvent-free systems, though yields remain suboptimal (60–65%) .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide undergoes several types of reactions, including:

Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides under anhydrous conditions to form new carbon-carbon bonds.

Major Products

Alcohols: Formed from the addition to carbonyl compounds.

New Carbon-Carbon Bonds: Formed from substitution reactions with halides.

Applications De Recherche Scientifique

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is widely used in scientific research due to its versatility:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide can be contextualized by comparing it to structurally related Grignard reagents. Below is a detailed analysis:

Table 1: Comparison of 4-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide with Analogous Grignard Reagents

Key Comparative Insights

Reactivity Trends: Electron-Donating vs. Withdrawing Groups: The 1,3-dioxolane group donates electrons via its oxygen atoms, stabilizing the Grignard reagent and reducing its reactivity compared to electron-withdrawing substituents like CF₃ . For example, 4-trifluoromethylphenylmagnesium bromide reacts faster in nucleophilic additions due to enhanced electrophilicity at the aromatic carbon . Steric Effects: The tetrahydropyranyloxy substituent in 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide introduces steric bulk, slowing reaction kinetics compared to the smaller dioxolane group .

Stability and Hydrolysis :

- The 1,3-dioxolane group is labile under acidic conditions, making the compound prone to hydrolysis to regenerate carbonyl groups . In contrast, thioether-substituted analogs (e.g., 4-(Ethylthio)phenylmagnesium bromide) exhibit greater stability in acidic media due to sulfur’s lower oxophilicity .

Synthetic Utility :

- Dioxolane Derivatives : Used to synthesize protected intermediates in multi-step reactions, such as ketones or aldehydes masked as dioxolanes .

- Thioether and CF₃ Analogs : Employed in specialized contexts—thioethers for sulfur-containing pharmaceuticals, and CF₃-substituted reagents for electron-deficient aryl couplings .

Kinetic and Mechanistic Differences :

- Studies on phenylmagnesium bromide’s reaction with phenyl tosylate (first-order kinetics in both reagents) suggest that substituents like dioxolane may alter reaction orders by modifying electron density at the reactive site .

Activité Biologique

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a specialized Grignard reagent, notable for its role in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is characterized by the presence of a dioxolane ring, which enhances its reactivity compared to simpler Grignard reagents. This compound facilitates carbon-carbon bond formation, making it essential in synthesizing complex organic molecules.

The biological activity of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide can be attributed to its interaction with various molecular targets. The dioxolane ring allows for hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) when exposed to UV light, a property utilized in photodynamic therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Photosensitization | Generates ROS under UV light |

Case Studies

- Antimicrobial Studies : Research has shown that derivatives of 4-(1,3-Dioxolan-2-yl)phenyl compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

- Anticancer Research : A study explored the effects of this compound on human cancer cell lines. The results indicated that treatment led to increased levels of ROS and subsequent apoptosis in cells, suggesting a potential therapeutic application in cancer treatment.

- Photodynamic Therapy : The compound's ability to act as a photosensitizer was evaluated in vitro. Upon UV irradiation, it produced singlet oxygen species that effectively targeted cancerous cells while sparing healthy tissue.

Q & A

Q. How can chemoselectivity be ensured when using this reagent in complex molecule synthesis?

- Methodology :

- Protecting Groups : Use orthogonal protecting groups (e.g., silyl ethers for alcohols) to avoid interference.

- Sequential Addition : Prioritize reactions with higher electrophilicity (e.g., aldehydes before ketones).

- Computational Modeling : Predict reactivity using DFT calculations to identify favorable transition states .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.